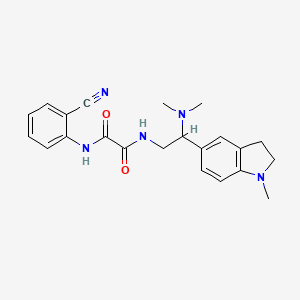

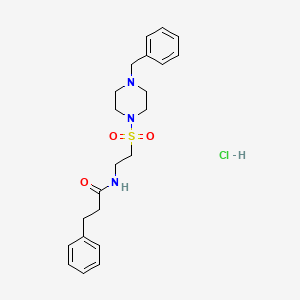

N1-(2-氰基苯基)-N2-(2-(二甲氨基)-2-(1-甲基吲哚啉-5-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic molecule that likely contains multiple functional groups, including a cyanophenyl moiety, a dimethylamino group, and an oxalamide structure. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and synthetic methods that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each with its own yield and purity considerations. The first paper describes a synthetic route for a related compound, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, which is achieved through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, resulting in a 46% overall yield and a purity of over 99% as determined by HPLC . This suggests that similar cyclization strategies and purification techniques could potentially be applied to the synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide.

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide would be influenced by its functional groups. The cyano group could undergo nucleophilic addition reactions, while the dimethylamino group might be involved in acid-base chemistry. The oxalamide moiety could participate in amide bond formation or cleavage reactions. The second paper discusses the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholinophosphoramidite for DNA synthesis, indicating that cyanoethyl and dialkylamino groups can be involved in the synthesis of biologically relevant molecules .

Physical and Chemical Properties Analysis

The physical properties of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, such as melting point, solubility, and stability, would be determined by its molecular structure. The presence of the cyano group could increase polarity, potentially affecting solubility in polar solvents. The dimethylamino group might enhance solubility in basic conditions due to its basic nature. The chemical properties, including reactivity and interaction with other molecules, would be influenced by the electron-withdrawing effects of the cyano group and the nucleophilic potential of the dimethylamino group.

科学研究应用

在神经激肽-1受体拮抗剂中的应用

化合物1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-双(三氟甲基)苯基]乙基]氧基)-3-(4-氟苯基)吗啉-4-基]甲基]-2H-1,2,3-三唑-4-基)-N,N-二甲基甲胺盐酸盐是一种口服活性神经激肽-1 (h-NK1) 受体拮抗剂,在与呕吐和抑郁相关的临床前试验中有效 (Harrison 等人,2001)。

对食欲素受体和睡眠调节的影响

对下丘脑外侧的食欲素肽的研究表明它们在维持清醒中的作用。对食欲素-1 (OX1R) 和食欲素-2 (OX2R) 受体的研究突出了它们在睡眠-觉醒调节中的不同作用,对单胺释放和睡眠调节都有影响 (Dugovic 等人,2009)。

在拓扑异构酶 I 靶向抗癌剂中的作用

最近的研究已经确定了特定的异喹啉,例如 2,3-二甲氧基-8,9-亚甲二氧基-11-[(2-二甲氨基)乙基]-11H-异喹啉[4,3-c]肉桂-12-酮,作为具有有效抗癌活性的拓扑异构酶 I 靶向剂。这些化合物上特定位置的不同取代基对靶向活性和细胞毒性都有显着影响 (Ruchelman 等人,2004)。

合成中的新型酸催化重排

已经开发了一种新颖的合成方法,涉及一种一锅法工艺,用于从特定的环氧乙烷构建 N1-(2-羧基芳基)-N2-(芳基或 H) 草酰胺。该方法为合成邻氨基苯甲酸衍生物和草酰胺提供了新的公式 (Mamedov 等人,2016)。

双核铜(II)配合物的合成和生物学评估

涉及 N-(5-氯-2-羟基苯基)-N'-[3-(二甲氨基)丙基]草酰胺的新型双核铜(II)配合物的合成和表征证明了针对特定癌细胞系和与 DNA 相互作用的有效抗癌活性。这些复合物提供了对这种化合物在癌症治疗中的潜力的见解 (Li 等人,2012)。

文拉法辛表征

文拉法辛是一种抗抑郁药,例证了使用具有二甲氨基基团的化合物的用途。其在低温下的表征揭示了独特的结构特征,有助于理解其药理活性 (Tessler & Goldberg,2004)。

属性

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-26(2)20(15-8-9-19-16(12-15)10-11-27(19)3)14-24-21(28)22(29)25-18-7-5-4-6-17(18)13-23/h4-9,12,20H,10-11,14H2,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXJZCFZAORWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)

![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)

![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)